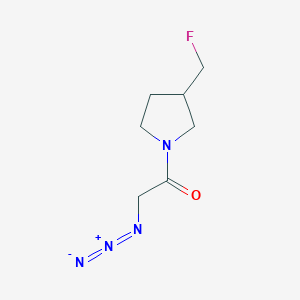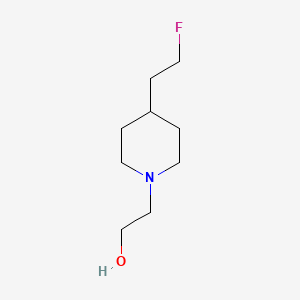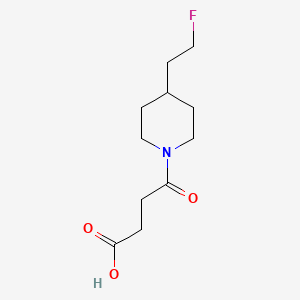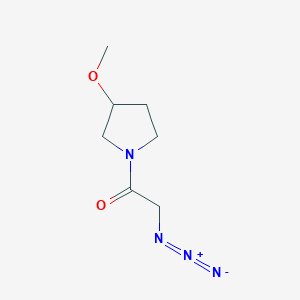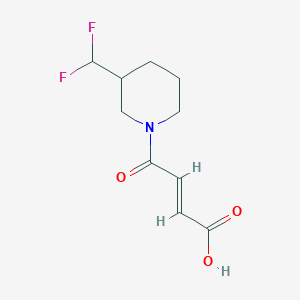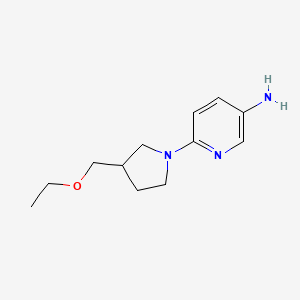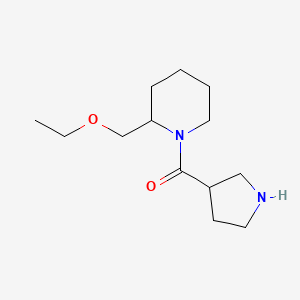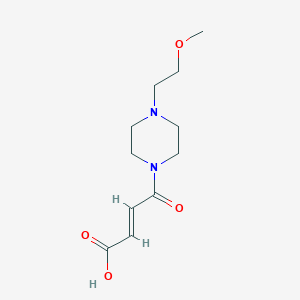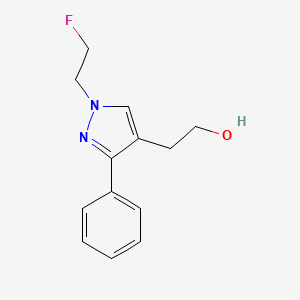
2-(1-(2-氟乙基)-3-苯基-1H-吡唑-4-基)乙醇
描述
The compound “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is a complex organic molecule. It is related to a class of compounds known as spirocyclic σ(1) receptor ligands . The most promising candidate for development as a radiotracer in this class is the (2-fluoroethyl) derivative .
Synthesis Analysis
The synthesis of similar compounds involves a series of complex reactions. For instance, the synthesis of a related (2-fluoroethyl) substituted spirocyclic piperidine involved the addition of 2-bromocinnamaldehyde acetal to piperidones with various substituents at the N-atom . The reaction led to 2-benzoxepines, which were contracted with acid to afford the spirocyclic 2-benzofuranacetaldehydes .科学研究应用
Pharmacology: Sigma-1 Receptor Ligands
This compound has been identified as a potential ligand for sigma-1 receptors, which are implicated in several neurological disorders. It could serve as a basis for developing new therapeutic agents targeting conditions such as depression, schizophrenia, and Alzheimer’s disease . The fluorinated structure of this compound may enhance its affinity and selectivity for sigma-1 receptors, making it a promising candidate for further pharmacological evaluation.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s unique structure allows for the exploration of enzyme-substrate interactions, particularly in the context of fluorine’s effects on enzymatic activity. It could be used to study the inhibition patterns of various enzymes, providing insights into their mechanisms .
Materials Science: Fluorinated Compound Synthesis
The presence of a fluorine atom makes this compound an interesting candidate for the synthesis of advanced materials. Fluorinated compounds have applications in creating polymers with enhanced properties such as thermal stability and chemical resistance .
Environmental Science: Fluorinated Pesticides
Given the historical use of related fluorinated alcohols as pesticides, this compound could be investigated for its potential environmental impact and efficacy as a pesticide. Its environmental fate, biodegradation, and potential bioaccumulation are critical aspects to be studied .
Analytical Chemistry: Development of Analytical Methods
The compound can be used to develop new analytical methods for detecting fluorinated compounds in various matrices. Its unique spectral properties could be leveraged in spectroscopy and chromatography to enhance detection sensitivity .
Medicine: Radiotracer Development
In medical research, the compound’s fluorinated moiety could be utilized in the development of radiotracers for positron emission tomography (PET), aiding in the diagnosis and study of diseases . Its ability to bind selectively to certain receptors could make it valuable in imaging studies of the central nervous system.
作用机制
属性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,10,17H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGLWLLBMGHJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




